molecular formula C12H11N3O B12114192 3-Pyridinecarboxamide, N-(3-pyridinylmethyl)- CAS No. 25297-38-5

3-Pyridinecarboxamide, N-(3-pyridinylmethyl)-

Cat. No.: B12114192
CAS No.: 25297-38-5
M. Wt: 213.23 g/mol
InChI Key: CTYJYIUAVUAELH-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, N-(3-pyridinylmethyl)- is an organic compound with the molecular formula C12H11N3O It is a derivative of nicotinamide, where the amide nitrogen is substituted with a 3-pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, N-(3-pyridinylmethyl)- typically involves the reaction of nicotinoyl chloride with 3-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, N-(3-pyridinylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in amines.

Scientific Research Applications

3-Pyridinecarboxamide, N-(3-pyridinylmethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, N-(3-pyridinylmethyl)- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinecarboxamide, N-(3-pyridinylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

25297-38-5

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

N-(pyridin-3-ylmethyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H11N3O/c16-12(11-4-2-6-14-9-11)15-8-10-3-1-5-13-7-10/h1-7,9H,8H2,(H,15,16)

InChI Key

CTYJYIUAVUAELH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CN=CC=C2

Origin of Product

United States

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